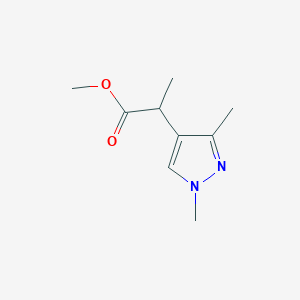![molecular formula C10H13N3 B13328728 {2-Ethylimidazo[1,2-a]pyridin-3-yl}methanamine](/img/structure/B13328728.png)
{2-Ethylimidazo[1,2-a]pyridin-3-yl}methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{2-Ethylimidazo[1,2-a]pyridin-3-yl}methanamine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their wide range of biological activities and are often used in medicinal chemistry due to their potential therapeutic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {2-Ethylimidazo[1,2-a]pyridin-3-yl}methanamine typically involves the multicomponent condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid . This method is favored due to its simplicity and effectiveness, allowing for the production of substituted imidazo[1,2-a]pyridin-3-yl-acetic acids in high yields .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the multicomponent condensation approach mentioned above is likely to be adapted for large-scale synthesis due to its efficiency and the availability of starting materials .
Chemical Reactions Analysis
Types of Reactions
{2-Ethylimidazo[1,2-a]pyridin-3-yl}methanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using standard reducing agents.
Substitution: It can undergo substitution reactions, particularly nucleophilic substitutions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding imidazo[1,2-a]pyridine derivatives, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
{2-Ethylimidazo[1,2-a]pyridin-3-yl}methanamine has several scientific research applications:
Mechanism of Action
The mechanism of action of {2-Ethylimidazo[1,2-a]pyridin-3-yl}methanamine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine: A closely related compound with similar biological activities.
Imidazo[1,2-a]pyrimidine: Another related compound with a wide range of applications in medicinal chemistry.
Imidazo[1,2-a]pyridine derivatives: Various derivatives of imidazo[1,2-a]pyridine that exhibit unique properties and activities.
Uniqueness
{2-Ethylimidazo[1,2-a]pyridin-3-yl}methanamine is unique due to its specific structure, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research and industry .
Properties
Molecular Formula |
C10H13N3 |
|---|---|
Molecular Weight |
175.23 g/mol |
IUPAC Name |
(2-ethylimidazo[1,2-a]pyridin-3-yl)methanamine |
InChI |
InChI=1S/C10H13N3/c1-2-8-9(7-11)13-6-4-3-5-10(13)12-8/h3-6H,2,7,11H2,1H3 |
InChI Key |
XKZYOXBVKXTVBP-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(N2C=CC=CC2=N1)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![9-Methyl-6-oxa-2,9-diazaspiro[4.5]decan-8-one](/img/structure/B13328683.png)

![3-(Trifluoromethyl)-1-azabicyclo[2.2.2]octan-3-amine](/img/structure/B13328696.png)









